molecular formula C13H23NO3 B3302332 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 916210-80-5

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

Cat. No.: B3302332
CAS No.: 916210-80-5
M. Wt: 241.33 g/mol
InChI Key: NYVWCWFKYRHGOP-UHFFFAOYSA-N
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Description

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a versatile research chemical used in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The Boc-protected amino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group allows for selective binding to these targets, while the aldehyde group can participate in various chemical reactions, facilitating the formation of stable complexes.

Comparison with Similar Compounds

  • trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid .
  • trans-4-[(Boc-amino)methyl]cyclohexanol .

Uniqueness: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is unique due to the presence of both a Boc-protected amino group and an aldehyde group, which allows for a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWCWFKYRHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Reactant of Route 2
Reactant of Route 2
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Reactant of Route 3
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Reactant of Route 4
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Reactant of Route 5
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Reactant of Route 6
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

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